5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to a class of compounds that inhibit human equilibrative nucleoside transporters . These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds, including derivatives similar to the requested chemical, demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one derivatives, structurally related to the specified chemical, have been prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds exhibited significant 5-HT2 antagonist activity, greater than known antagonists such as ritanserin (Watanabe et al., 1992).
Anti-Ischemic Activity
- Cinnamide derivatives, structurally similar to the requested compound, have been synthesized and evaluated. Their anti-ischemic activity was assessed, showing that certain compounds effectively protect against cerebral infarction (Zhong et al., 2018).
EGFR Inhibition in Cancer Therapy
- Benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related, have been studied for their anti-cancer properties. They exhibited potential as EGFR inhibitors, crucial in cancer therapy (Karayel, 2021).
Antimicrobial and Antiviral Activities
- Piperazine-based compounds containing 1,2,4-triazole moieties have been synthesized and assessed for their antimicrobial and antiviral activities. Some of these compounds showed good-moderate antimicrobial activity and promising antiviral activities (Başoğlu et al., 2013).
Serotonin Receptor Studies
- 1,2,4-Triazole derivatives have been developed as ligands for the 5-HT1A serotonin receptor, indicating their potential application in neurological research and therapy (Salerno et al., 2004).
Future Directions
The future directions for research on this compound could involve further investigation into its potential biological activities, such as its inhibitory effects on human equilibrative nucleoside transporters . Additionally, more research could be done to determine its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety profile.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-32-18-10-8-17(9-11-18)21(22-23(31)30-24(33-22)26-16(2)27-30)29-14-12-28(13-15-29)20-7-5-4-6-19(20)25/h4-11,21,31H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGQJKGBEYNLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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